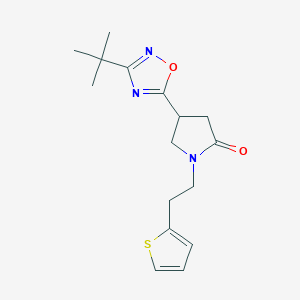
4-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C16H21N3O2S and its molecular weight is 319.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C16H22N4O2, and its structure includes a pyrrolidinone ring substituted with a thiophene and an oxadiazole moiety. This structural complexity is believed to contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer activity. The compound has shown moderate cytotoxic effects against various cancer cell lines. For instance, a related oxadiazole compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma and lung carcinoma cells . The presence of the oxadiazole ring is crucial for its interaction with biological targets involved in cancer progression.
Antimicrobial Activity
Oxadiazole derivatives have also been reported to possess antimicrobial properties. A study highlighted that compounds containing the oxadiazole structure exhibited inhibitory effects against several bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function . The specific activity of the compound against pathogenic microorganisms remains an area for further investigation.
Anti-inflammatory Effects
Compounds similar to this compound have shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha. This property is critical for conditions characterized by chronic inflammation and may provide therapeutic avenues for diseases like rheumatoid arthritis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation, such as histone deacetylases (HDACs) and cyclooxygenases (COX) .
- Cellular Pathway Modulation : By modulating signaling pathways associated with cell proliferation and survival, these compounds can induce apoptosis in cancer cells.
- Antioxidant Activity : Some studies suggest that oxadiazoles may exhibit antioxidant properties, reducing oxidative stress within cells and contributing to their protective effects against neurodegenerative diseases .
Case Studies
| Study | Findings |
|---|---|
| Study A | Evaluated the cytotoxicity of related oxadiazole compounds on HeLa and CaCo-2 cell lines, reporting significant growth inhibition. |
| Study B | Investigated anti-inflammatory effects in a murine model, showing reduced levels of TNF-alpha and IL-6 in treated groups compared to controls. |
| Study C | Reported antimicrobial activity against Staphylococcus aureus with an MIC value indicating strong efficacy. |
科学研究应用
Antifungal Activity
Recent studies have indicated that derivatives of pyrrolidinones, similar to the compound , exhibit significant antifungal properties. For example, a study synthesized various pyrrolidine derivatives and evaluated their efficacy against common agricultural pathogens such as Fusarium graminearum and Botrytis cinerea. The results demonstrated that certain derivatives showed promising antifungal activity, suggesting that compounds with similar structures may be effective fungicides .
Anticancer Potential
The incorporation of thiophene and oxadiazole moieties is known to enhance the anticancer properties of compounds. Research has shown that related structures can inhibit the growth of cancer cell lines such as HepG-2 and A-549. The mechanism often involves interference with key cellular pathways or direct cytotoxic effects on tumor cells . The specific compound discussed may also exhibit similar activities due to its structural features.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. For instance, docking simulations against dihydrofolate reductase (DHFR) have been conducted for structurally related compounds, revealing potential interactions that could lead to the development of new therapeutic agents targeting cancer and other diseases .
Case Studies and Experimental Findings
属性
IUPAC Name |
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-1-(2-thiophen-2-ylethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-16(2,3)15-17-14(21-18-15)11-9-13(20)19(10-11)7-6-12-5-4-8-22-12/h4-5,8,11H,6-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEUSERBHSULHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2CC(=O)N(C2)CCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













